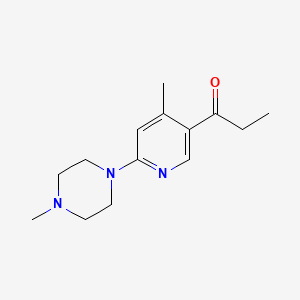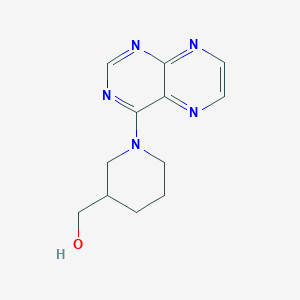
(1-(Pteridin-4-yl)piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Pteridin-4-yl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H15N5O and a molecular weight of 245.28 g/mol It is a derivative of pteridine and piperidine, featuring a methanol group attached to the piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Pteridin-4-yl)piperidin-3-yl)methanol typically involves the reaction of pteridine derivatives with piperidine derivatives under controlled conditions. The specific synthetic route may vary, but a common method involves the use of a pteridine precursor and a piperidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: (1-(Pteridin-4-yl)piperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pteridine ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts .
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving pteridine and piperidine derivatives .
Medicine: The compound’s structure allows for modifications that can enhance its pharmacological properties .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes .
Mécanisme D'action
The mechanism of action of (1-(Pteridin-4-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target molecule. These interactions can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
(1-(Pteridin-4-yl)piperidin-3-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(1-(Pteridin-4-yl)piperidin-3-yl)amine: Similar structure with an amine group instead of methanol.
Uniqueness: (1-(Pteridin-4-yl)piperidin-3-yl)methanol is unique due to its specific combination of pteridine and piperidine rings with a methanol group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1707581-54-1 |
|---|---|
Formule moléculaire |
C12H15N5O |
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
(1-pteridin-4-ylpiperidin-3-yl)methanol |
InChI |
InChI=1S/C12H15N5O/c18-7-9-2-1-5-17(6-9)12-10-11(15-8-16-12)14-4-3-13-10/h3-4,8-9,18H,1-2,5-7H2 |
Clé InChI |
QMJMFWJPOHPYBO-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=NC=NC3=NC=CN=C32)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


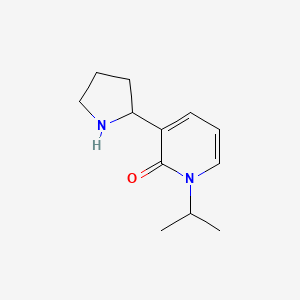

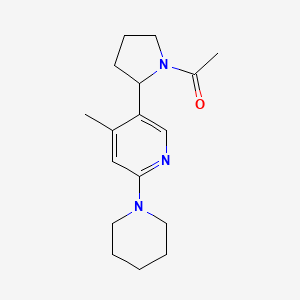
![4-Ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11797323.png)
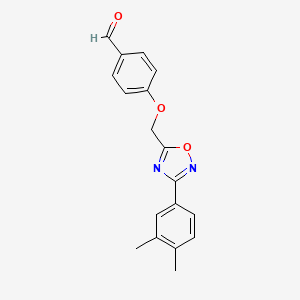
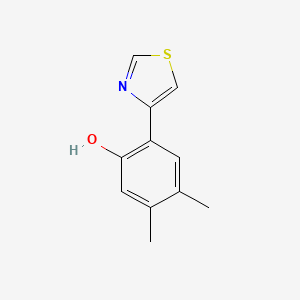
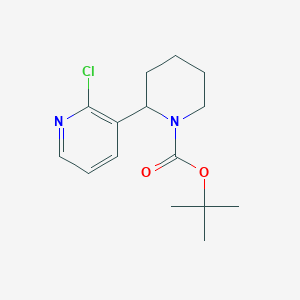
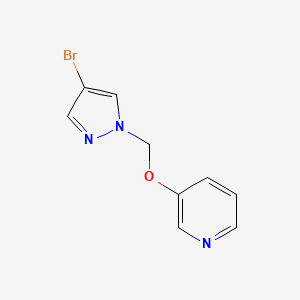
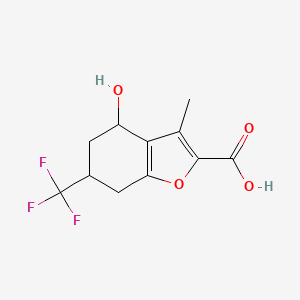
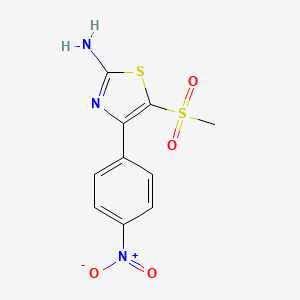

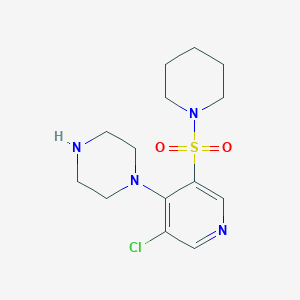
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
